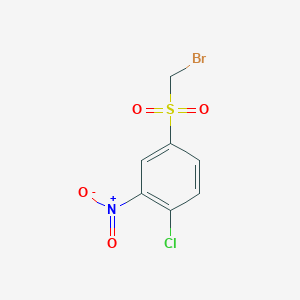
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is an organic compound characterized by the presence of bromomethanesulfonyl, chloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene typically involves the introduction of the bromomethanesulfonyl group to a pre-existing aromatic compound. One common method involves the reaction of 1-chloro-2-nitrobenzene with bromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Reduction: 4-(Bromomethanesulfonyl)-1-chloro-2-aminobenzene.
Oxidation: 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzenesulfonic acid.
Scientific Research Applications
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene exerts its effects depends on the specific reaction or applicationIn biological systems, the compound may interact with specific enzymes or proteins, modifying their activity or function through covalent bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanesulfonyl Bromide: Similar in structure but with different reactivity and applications.
4-Bromobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the nitro and chloro substituents.
Uniqueness
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethanesulfonyl) groups allows for a wide range of chemical transformations and interactions .
Properties
CAS No. |
61496-43-3 |
|---|---|
Molecular Formula |
C7H5BrClNO4S |
Molecular Weight |
314.54 g/mol |
IUPAC Name |
4-(bromomethylsulfonyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
InChI Key |
KMNFXTWNWAIWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CBr)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



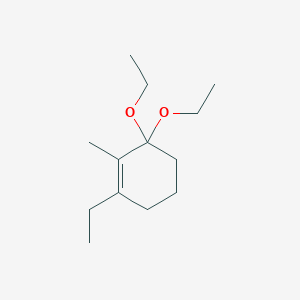
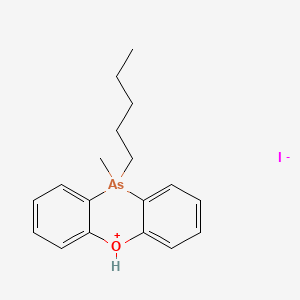
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
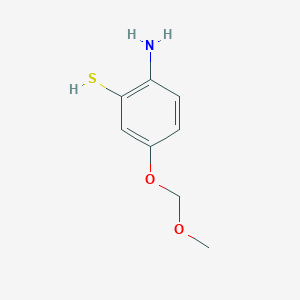
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
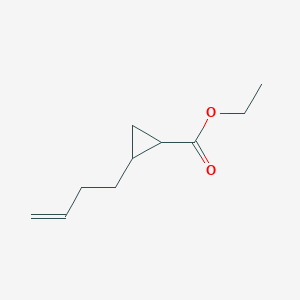
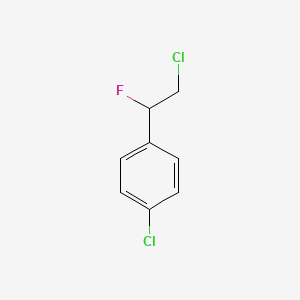
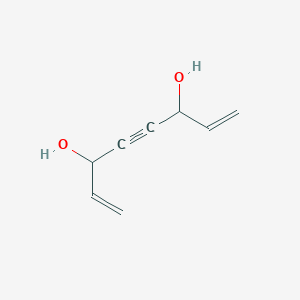
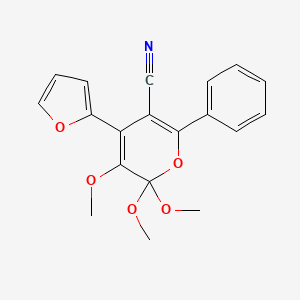
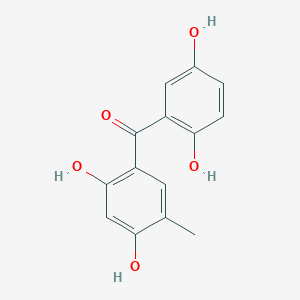
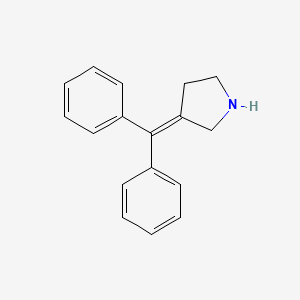
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
